3-Fluorophenol

Vue d'ensemble

Description

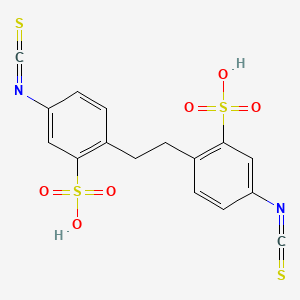

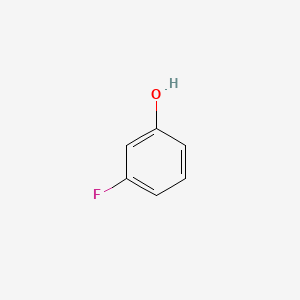

3-Fluorophenol is an organic compound with the molecular formula C6H5FO. It is a derivative of phenol where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a colorless to light yellow liquid with a boiling point of 178°C and a melting point of 8-12°C . It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Target of Action

3-Fluorophenol is a fluorinated aromatic compound

Mode of Action

One study suggests that the initial step in the aerobic biodegradation of meta-fluorophenol (a similar compound) involves its transformation to fluorocatechol . This suggests that this compound may also undergo similar transformations when interacting with its targets.

Biochemical Pathways

One study on the biodegradation of fluorinated aromatic compounds suggests that these compounds, including this compound, could be transformed into fluorocatechol, indicating that they may affect the catechol metabolic pathway .

Result of Action

It’s known that fluorinated organic compounds can alter bioavailability and metabolic stability drastically . Therefore, it’s plausible that this compound could have significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its solubility, stability, and reactivity . .

Analyse Biochimique

Biochemical Properties

3-Fluorophenol plays a role in several biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may further react with cellular biomolecules . Additionally, this compound can act as a substrate for certain oxidoreductases, leading to its conversion into fluorinated catechols .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. This compound can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been shown to result in adaptive responses, such as increased expression of detoxifying enzymes . These temporal changes are important for understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to produce fluorinated catechols, which are further processed by catechol-O-methyltransferase and other enzymes . These metabolic transformations can lead to the formation of reactive intermediates that may interact with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific carrier proteins . The compound tends to accumulate in lipid-rich tissues, where it can exert its biochemical effects . Understanding its transport and distribution is crucial for assessing its overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles such as mitochondria and the endoplasmic reticulum . The localization of this compound within these compartments can affect its activity and function, as well as its interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorophenol can be synthesized through several methods:

Diazotization and Hydrolysis: One common method involves the diazotization of 3-fluoroaniline followed by hydrolysis to yield this compound.

Fluoro-substitution Reaction: Another method uses m-aminophenol as a starting material, which undergoes a fluoro-substitution reaction in the presence of anhydrous hydrofluoric acid and a diazotization reagent like potassium nitrite.

Industrial Production Methods: The industrial production of this compound typically involves the diazotization of 3-fluoroaniline followed by hydrolysis. This method is preferred due to its simplicity, availability of raw materials, and higher yield compared to other methods .

Analyse Des Réactions Chimiques

3-Fluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluorocatechol or 4-fluorocatechol depending on the conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Substituting Agents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

Oxidation: 3-Fluorocatechol, 4-Fluorocatechol

Substitution: Various halogenated phenols

Reduction: Fluorinated cyclohexanols

Applications De Recherche Scientifique

3-Fluorophenol has several applications in scientific research:

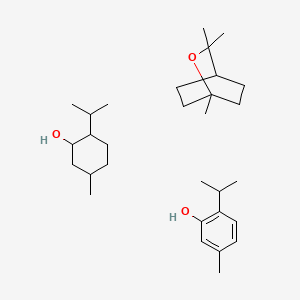

Comparaison Avec Des Composés Similaires

- 2-Fluorophenol

- 4-Fluorophenol

- 3-Chlorophenol

- 3-Bromophenol

Propriétés

IUPAC Name |

3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTBRFHBXDZMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190684 | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like phenol; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-20-3 | |

| Record name | 3-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OMA38487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Fluorophenol be broken down in the environment?

A1: Yes, research demonstrates the biodegradability of this compound. An acclimated activated sludge effectively degrades this compound under aerobic conditions, with complete degradation observed for concentrations up to 100 mg/L within 16 hours. [] This degradation process utilizes this compound as both a carbon and energy source for the microorganisms. []

Q2: What is the initial step in the aerobic biodegradation of this compound?

A2: The initial step in the aerobic biodegradation of this compound involves its transformation into Fluorocatechol. [] Further degradation proceeds via an ortho-cleavage pathway mediated by catechol 1, 2-dioxygenase, followed by defluorination. []

Q3: Can sulfate-reducing bacteria contribute to the degradation of halogenated phenols like this compound?

A3: While sulfate-reducing bacteria can degrade certain halogenated phenols, they primarily target the dechlorination process. Studies show that a sulfate-reducing consortium dechlorinated 4-chloro-3-fluorophenol to this compound but did not further degrade this compound itself. [, ] This suggests that the presence of fluorine might hinder further degradation by these specific bacteria.

Q4: Do ectomycorrhizal fungi play a role in the degradation of this compound?

A4: Research is ongoing to determine the ability of ectomycorrhizal fungi to degrade this compound. Studies are examining their potential for bioremediation of fluorinated organic compounds like this compound and Sodium trifluoroacetate. []

Q5: Can marine microalgae be utilized for the bioremediation of fluorophenols like this compound?

A5: Yes, research demonstrates that the marine microalga Amphidinium crassum can glucosylate this compound into 3-fluorophenyl β-D-glucoside. [] Immobilization of A. crassum in sodium alginate gel further enhances its efficiency for this biotransformation. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C6H5FO and a molecular weight of 112.10 g mol−1. []

Q7: How does the fluorine atom in this compound influence its reactivity?

A7: The fluorine atom in this compound significantly impacts its reactivity and physicochemical properties. Due to the strong electronegativity of fluorine, it withdraws electron density from the aromatic ring, influencing electrophilic aromatic substitution reactions and potentially impacting its interaction with enzymes. []

Q8: How does the position of the fluorine atom in fluorophenols affect their biodegradability?

A8: The position of the fluorine atom in fluorophenols plays a crucial role in their biodegradability. Studies show that 4-fluorophenol exhibits the highest aerobic biodegradability, followed by this compound, with 2-fluorophenol being the least biodegradable. [, ] This difference is attributed to varying octanol/water partition coefficients and steric parameters influenced by the fluorine atom's position, which ultimately affects their ability to penetrate cell membranes. [, ]

Q9: Can this compound act as a solvent for specific reactions?

A9: Yes, research indicates that this compound can be utilized as a solvent for selective oxidation reactions. A study showcased its effectiveness in facilitating the selective conversion of sulfides to sulfoxides using 30% aqueous H2O2 at room temperature. [, ] The reaction showed excellent yield and selectivity within a short timeframe. [, ]

Q10: How does hydrogen bonding affect the photoionization of this compound dimers?

A11: Studies using time-of-flight mass spectrometry reveal a remarkable effect of hydrogen bonding on the photoionization of this compound dimers. Upon multiphoton ionization, hydrogen fluoride (HF) is eliminated from the dimers. [] This HF elimination is significantly more efficient in the dimer compared to the monomer, suggesting that hydrogen bonding plays a crucial role in facilitating this process. []

Q11: What spectroscopic techniques are used to characterize this compound?

A11: Researchers utilize various spectroscopic techniques to characterize this compound, including:

- 19F-NMR: This technique helps study the pH-dependent regioselectivity and rate of ortho-hydroxylation of this compound by enzymes like phenol hydroxylase. [] It also aids in identifying and characterizing fluorinated metabolites formed during biodegradation. [, ]

- Mass Spectrometry: This technique is crucial in identifying this compound and its metabolites, determining fragmentation patterns, and studying reaction mechanisms. [, , , , , ]

- UV Spectroscopy: This method is used to investigate the photodissociation dynamics of this compound and its fluorinated derivatives. []

- Microwave Spectroscopy: This technique provides valuable insights into the structural properties and conformational preferences of this compound. [, , ]

Q12: What computational chemistry methods are used to study this compound?

A12: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Some commonly employed methods include:

- Molecular Orbital Calculations: These calculations help investigate the electronic structure, reactivity, and interactions of this compound with enzymes. []

- Density Functional Theory (DFT): DFT calculations are employed to determine thermochemical properties, such as enthalpy of formation, providing insights into the stability and energetics of the molecule. []

- Ab initio calculations: These calculations, using methods like G3 and MP2, are used to determine proton affinities, providing information about the basicity of different sites in the molecule. []

Q13: What are some applications of this compound?

A13: this compound serves as a versatile building block in organic synthesis, particularly in the following areas:

- Pharmaceuticals: It serves as a key starting material in synthesizing pharmaceutical compounds, including the anticancer drug Regorafenib. [, ]

- Liquid Crystals: Derivatives of this compound, specifically 4-n-alkoxy-3-fluorophenyl 4-(5-n-alkyl-2-thienyl)benzoates, exhibit liquid crystal properties, making them potentially useful in display technologies. []

- Chemical Attractants: Research suggests that certain fluorophenols, including this compound, can act as inhibitors for male grass grub beetles, potentially offering applications in pest control. []

Q14: Can this compound be synthesized from readily available starting materials?

A15: Yes, this compound can be synthesized through various methods, with one approach involving the use of this compound as a starting material for the multi-step synthesis of imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives. [] Another method utilizes a series of reactions starting from 4-nitrophenol, including sulfonation, fluoro-substitution, and desulfonation, to yield 4-amino-3-fluorophenol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.